molecular formula C9H9N3O2 B1619874 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 909858-38-4

3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1619874
CAS No.: 909858-38-4
M. Wt: 191.19 g/mol
InChI Key: ABCWEWNWAYDITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (MPPC) is a heterocyclic compound with the empirical formula C₉H₉N₃O₂ (Hill notation) . It features a pyrazole core substituted with a carboxylic acid group at position 5 and a 1-methylpyrrole moiety at position 2. This structure confers unique chelating properties, making it effective in solid-phase extraction (SPE) of metal ions like Mn(II) and Fe(III) from environmental and biological samples . MPPC is typically immobilized on graphene oxide (GO) to enhance adsorption capacity and selectivity, achieving recoveries of 101–104% for Mn and Fe in water matrices .

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWEWNWAYDITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349400
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909858-38-4
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analogues in Metal Chelation

Trithiocyanuric Acid (TTC)
  • Structure : Contains three thiocyanate groups.
  • Application : Used for extracting Pb(II) and Cu(II) from seawater via GO functionalization .
  • Comparison :
    • TTC exhibits broader specificity for divalent/univalent ions (e.g., Pb²⁺, Cu²⁺), while MPPC is selective for trivalent Fe(III) and divalent Mn(II) .
    • MPPC’s pyrrole-pyrazole system enables stronger π-π interactions with GO, improving adsorption stability compared to TTC .
Ethylenediamine-Modified Clinoptilolite
  • Structure : Zeolite functionalized with ethylenediamine.
  • Application : Extracts Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Pb(II) with recoveries of 92–110% .
  • Comparison: Clinoptilolite has a wider metal ion range but lower selectivity for Fe(III)/Mn(II) compared to MPPC . MPPC’s carboxylic acid group provides pH-dependent coordination, enhancing specificity under optimized conditions .

Structural Analogues in Pyrazole Carboxylic Acids

1-Methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Lacks the pyrrole substituent.
  • Application : Primarily used in organic synthesis (e.g., pharmaceuticals) .
  • Comparison :
    • Absence of the pyrrole ring reduces π-π interactions with GO, limiting utility in SPE .
    • Lower acidity (pKa ~4.5 vs. ~3.8 for MPPC) diminishes metal-binding efficiency .
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Phenyl substituent at position 1.
  • Application: Not explicitly documented but structurally similar to MPPC.
  • Similarity score: 0.81 (vs. MPPC) based on structural databases .

Performance Metrics in Environmental Analysis

Compound Target Metals Recovery (%) LOD (ng/L) Matrix Reference
MPPC-GO Mn(II), Fe(III) 101–104 145 (Mn), 162 (Fe) Water, food, biological
TTC-GO Pb(II), Cu(II) 95–98 180 (Pb), 150 (Cu) Seawater
Ethylenediamine-Clinoptilolite Fe(III), Co(II), Ni(II) 92–110 200–300 River water

Key Differentiators of MPPC

Selectivity : The pyrrole-pyrazole-carboxylic acid triad creates a rigid binding pocket for Fe(III) and Mn(II), minimizing interference from competing ions (e.g., Ca²⁺, Mg²⁺) .

Adsorption Efficiency : MPPC-GO achieves a maximum adsorption capacity of 162 ng/L for Fe(III) , outperforming TTC-GO (150 ng/L for Cu(II)) under similar conditions .

Synthetic Accessibility : MPPC is commercially available at 95% purity, ensuring reproducibility in SPE applications .

Biological Activity

3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 909858-38-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its synthesis and structure-activity relationships (SAR).

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of 191.19 g/mol. The compound features a pyrazole ring and a carboxylic acid functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
CAS Number909858-38-4
LogP1.95

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the pyrazole structure. Various synthetic pathways have been explored, emphasizing the efficiency and yield of the final product.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) cells. The compound exhibited a reduction in cell viability, indicating its potential as an anticancer agent.

Case Study: Anticancer Efficacy

In a study comparing various derivatives, this compound showed promising results:

  • Cell Line : A549 (human lung adenocarcinoma)
  • Concentration Tested : 100 µM
  • Viability Reduction : Approximately 66% post-treatment viability compared to control.

This indicates that structural modifications can enhance the anticancer activity, suggesting that further SAR studies are warranted to optimize efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against multidrug-resistant strains of bacteria. Notably, it was tested against Staphylococcus aureus and other Gram-positive pathogens.

Findings on Antimicrobial Efficacy

The antimicrobial activity was evaluated through minimum inhibitory concentration (MIC) assays:

PathogenMIC (µg/mL)Activity
Methicillin-resistant S. aureus>64No significant activity
Vancomycin-intermediate S. aureus>64No significant activity

These results suggest that while the compound shows promise in anticancer applications, its antimicrobial effects may be limited against certain resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrrole and pyrazole moieties can significantly alter potency:

  • Pyrrole Substituents : Variations in the methyl group on the pyrrole ring can enhance or diminish activity.
  • Pyrazole Modifications : Changes in substituents on the pyrazole ring also impact biological efficacy, particularly in anticancer applications.

Summary of SAR Insights

The following insights were drawn from SAR studies:

  • Substituent Effects : Electron-donating groups on the pyrazole ring increase anticancer activity.
  • Hydrophobic Interactions : Enhanced hydrophobicity correlates with improved binding affinity to cancer cell targets.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-keto esters) under reflux in polar aprotic solvents like DMF or DCM. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and aryl halides may introduce the pyrrole moiety (as demonstrated for analogous pyrazole derivatives in and ). Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%), reaction temperature (80–100°C), and stoichiometric ratios of coupling reagents like Oxyma (5 eq.) . Purification via column chromatography or recrystallization improves yield (reported up to 85% for similar compounds) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. Peaks near δ 12.5 ppm (COOH) and δ 2.5 ppm (N-CH₃) are diagnostic .
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad O-H; 1680–1720 cm⁻¹, C=O) and pyrazole/pyrrole rings (C-N at 1350–1450 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., pyrazole-pyrrole torsion angles of ~15° observed in analogous structures) .

Q. How can researchers screen the biological activity of this compound against enzyme targets?

  • Methodological Answer : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) with targets like kinases or receptors. For anti-inflammatory studies, monitor COX-2 inhibition via ELISA (IC₅₀ values). Dose-response curves (0.1–100 µM) in cell cultures (e.g., RAW 264.7 macrophages) assess cytotoxicity (MTT assay) .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Molecular docking (AutoDock Vina) evaluates binding poses with proteins (e.g., EGFR kinase), while MD simulations (AMBER) assess stability over 100 ns trajectories .

Q. How can researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism (pyrazole NH vs. COOH proton exchange) or solvent effects. Use deuterated solvents with controlled pH and variable-temperature NMR to isolate tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±0.001 Da) .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Methodological Answer : Protect the carboxylic acid group (e.g., methyl ester formation via SOCl₂/MeOH) before introducing substituents. For regioselective N-alkylation, use phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂). Monitor reactions via TLC and quench intermediates with aqueous NaHCO₃ to prevent over-alkylation .

Q. How do steric and electronic effects of the 1-methylpyrrole substituent influence reactivity?

  • Methodological Answer : The methyl group on the pyrrole ring increases steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates at the pyrazole C-4 position. Electron-donating effects from the pyrrole nitrogen stabilize electrophilic intermediates in Friedel-Crafts reactions. Comparative studies with des-methyl analogs show a 30% decrease in reaction efficiency for bulky substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.